molecular formula C8H5F3O3 B143565 4-(Trifluoromethoxy)benzoic acid CAS No. 330-12-1

4-(Trifluoromethoxy)benzoic acid

Cat. No. B143565
CAS RN: 330-12-1
M. Wt: 206.12 g/mol
InChI Key: RATSANVPHHXDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a trifluoromethoxy group attached to the benzene ring of benzoic acid. This functional group significantly influences the physical and chemical properties of the molecule, potentially affecting its reactivity and interaction with other substances.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves Friedel-Crafts alkylation, as demonstrated in the synthesis of phenylpropanoid natural products using trifluoromethanesulfonic acid as a catalyst . Although the paper does not directly discuss 4-(trifluoromethoxy)benzoic acid, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of aromatic polyetherketones in trifluoromethanesulphonic acid indicates that this superacid solvent can promote rapid polycondensation reactions, which could be relevant for synthesizing high molecular weight compounds related to 4-(trifluoromethoxy)benzoic acid .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography, as shown in the structural determination of silicon-containing benzoic acid derivatives . Quantum chemical studies, including Density Functional Theory (DFT) and Hartree-Fock calculations, can provide insights into the optimized molecular geometries and electronic properties of these compounds . Such analyses are crucial for understanding the behavior of 4-(trifluoromethoxy)benzoic acid at the molecular level.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, electron-withdrawing groups can inhibit polymerization reactions, as seen in the study of aromatic polyetherketones . The synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives also highlights the role of substituents in directing chemical reactions, such as the conversion of nitro derivatives to anilines and subsequent transformations . These findings suggest that the trifluoromethoxy group in 4-(trifluoromethoxy)benzoic acid could similarly affect its reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

The introduction of fluorinated groups into benzoic acid derivatives can lead to unique physical properties, such as the formation of thermotropic cubic phases in mesogens . Differential scanning calorimetry and other analytical techniques can be used to investigate the phase behavior of these compounds. The presence of the trifluoromethoxy group in 4-(trifluoromethoxy)benzoic acid is likely to impact its melting point, solubility, and potential for forming ordered structures due to hydrogen bonding or other intermolecular interactions.

Scientific Research Applications

Chemical Synthesis and Materials

4-(Trifluoromethoxy)benzoic acid is a key component in the synthesis of various chemical compounds and materials. For example, it has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, which are important in polymer chemistry (Mayershofer, Nuyken, & Buchmeiser, 2006). Additionally, benzoic acid derivatives, including 4-(Trifluoromethoxy)benzoic acid, are employed in the synthesis of lanthanide coordination compounds, impacting the luminescent properties of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Polymer Science

In polymer science, 4-(Trifluoromethoxy)benzoic acid derivatives are instrumental in modifying polymers like polydimethylsiloxanes. These modifications impact the thermal and rheological properties of the resulting copolymers, enhancing their application potential in various fields (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).

Photophysical Properties

Benzoic acid derivatives, including 4-(Trifluoromethoxy)benzoic acid, have been studied for their influence on the photophysical properties of certain compounds. For instance, the presence of electron-releasing or withdrawing substituents on these compounds can significantly impact the luminescence of lanthanide-based complexes (Sivakumar et al., 2010).

Liquid Crystal Research

In liquid crystal research, 4-(Trifluoromethoxy)benzoic acid and its derivatives are used to study the thermal and mesomorphic properties of liquid crystals. This research is vital for understanding and developing materials with specific liquid crystalline properties (Okumuş & Özğan, 2014).

Advanced Material Design

4-(Trifluoromethoxy)benzoic acid is also important in the design of advanced materials. For example, it has been used in the development of organic dyes for dye-sensitized solar cells (DSSCs), contributing to the field of renewable energy (Ferdowsi et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSANVPHHXDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186633
Record name 4-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzoic acid

CAS RN

330-12-1
Record name 4-(Trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethoxy)benzoic acid
Reactant of Route 5
4-(Trifluoromethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethoxy)benzoic acid

Citations

For This Compound
58
Citations
E Castagnetti, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
Consecutive treatment of (trifluoromethoxy)benzene with sec‐butyllithium and electrophilic reagents affords previously inaccessible ortho‐substituted derivatives in generally excellent …
AWH Lam, WT Wong, S Gao, G Wen… - European Journal of …, 2003 - Wiley Online Library
A new family of lanthanide carboxylate complexes with benzoic acid and its derivatives was synthesised and characterised. The structures of the complexes were established by X‐ray …
P Harmata, J Herman - Materials, 2021 - mdpi.com
This study presents 13 new organic compounds with self-assembling behavior, which can be divided into two groups. The first synthesized group includes compounds based on 4′-(…
Number of citations: 6 www.mdpi.com
R Shang, R Shang - New Carbon–Carbon Coupling Reactions Based on …, 2017 - Springer
Pd-catalyzed decarboxylative cross-couplings of aryl iodides, bromides, and chlorides with potassium oxalate monoesters have been discovered. This reaction is potentially useful for …
Number of citations: 1 link.springer.com
V Derdau, T Fey, J Atzrodt - Tetrahedron, 2010 - Elsevier
… Into a 50 mL flask [ 14 CO]-4-trifluoromethoxy benzoic acid (721 mg, 3.50 mmol, 7400 MBq), N,O-dimethyl-hydroxylamine–HCl (683 mg, 7.00 mmol) and triphenylphosphine (1.83 g, …
Number of citations: 30 www.sciencedirect.com
D Nguyen, C Lemos, L Wortmann, K Eis… - Journal of medicinal …, 2018 - ACS Publications
The availability of a chemical probe to study the role of a specific domain of a protein in a concentration- and time-dependent manner is of high value. Herein, we report the identification …
Number of citations: 40 pubs.acs.org
E York, DA McNaughton, MN Duman, PA Gale… - Biomolecules, 2023 - mdpi.com
In respiring mitochondria, the proton gradient across the inner mitochondrial membrane is used to drive ATP production. Mitochondrial uncouplers, which are typically weak acid …
Number of citations: 10 www.mdpi.com
KJ Liu, YL Fu, LY Xie, C Wu, WB He, S Peng, Z Wang… - pstorage-acs-6854636.s3 …
Unless otherwise specified, all reagents and solvents were obtained from commercial suppliers and used without further purification. All reagents were weighed and handled in air at …
T Xu, X Zhou, X Xiao, Y Yuan, L Liu… - The Journal of …, 2022 - ACS Publications
A nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols was developed. Under the reaction conditions, benzoic acids, cinnamic acids, and benzyl carboxylic …
Number of citations: 14 pubs.acs.org
C Granchi, F Rizzolio, S Palazzolo… - Journal of Medicinal …, 2016 - ACS Publications
Monoacylglycerol lipase (MAGL) inhibitors are considered potential therapeutic agents for a variety of pathological conditions, including several types of cancer. Many MAGL inhibitors …
Number of citations: 43 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.